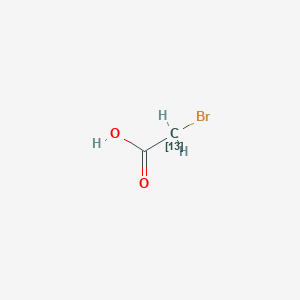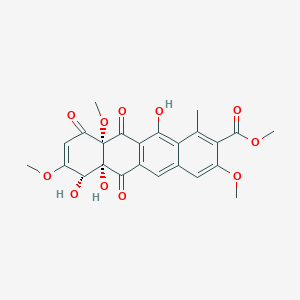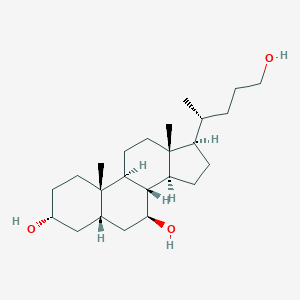
Bromessigsäure-2-13C
Übersicht
Beschreibung
Bromoacetic acid-2-13C is a labeled compound of bromoacetic acid where carbon-13 isotope is specifically positioned, enhancing its utility in various scientific research areas, including synthesis and molecular structure analysis.
Synthesis Analysis
The synthesis of Bromoacetic acid-2-13C involves the use of sodium [2-13C]acetate as a starting material, demonstrating a pathway through phenyl [2-13C]bromoacetate preparation and subsequent reactions to achieve the labeled compound. This process emphasizes the importance of carbon-13 labeling in studying reaction mechanisms and synthesis pathways (Takatori et al., 1999).
Molecular Structure Analysis
Spectroscopic methods, including NMR and mass spectrometry, have been utilized to characterize the molecular structure of bromoacetic acid derivatives, revealing detailed insights into their configuration and the effect of bromoacetyl substitution on bile acids (Pospieszny et al., 2015).
Chemical Reactions and Properties
Bromoacetic acid-2-13C is employed as a 2C synthon in facile synthesis protocols, highlighting its versatility in forming pyridines and fused pyridine-2-ones under mild reaction conditions, thereby showcasing its broad functional group tolerance and low-cost advantage (Wang et al., 2016).
Physical Properties Analysis
Studies on the crystalline structure of bromoacetic acid analogs provide insights into their physical properties, including molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in various conditions (Loll et al., 1996).
Chemical Properties Analysis
The reactivity and chemical behavior of Bromoacetic acid-2-13C, particularly in the context of synthetic applications, are highlighted through its involvement in reactions leading to the formation of complex molecules, underscoring its significance in organic synthesis and the development of new reaction methodologies.
L-Aminobutyric-2,3,3-d3 Acid
L-Aminobutyric-2,3,3-d3 Acid is a deuterated form of L-aminobutyric acid, which is of significant interest due to its incorporation into peptides and proteins for studying their structure, function, and dynamics.
Synthesis Analysis
The synthesis of L-Aminobutyric-2,3,3-d3 Acid involves innovative enzymatic and chemical approaches, aiming at high efficiency and selectivity. The utilization of specific enzymes or chemical catalysts enables the introduction of deuterium atoms, enhancing the compound's utility in research (Chen et al., 2017).
Molecular Structure Analysis
Crystallographic studies on L-2-aminobutyric acid and its polymorphs provide a comprehensive understanding of its molecular structure, including the arrangement of molecules in the crystal lattice and the impact of different polymorphic forms on physical and chemical properties (Görbitz, 2010).
Chemical Reactions and Properties
The chemical behavior of L-Aminobutyric-2,3,3-d3 Acid, particularly its interaction with other compounds and participation in biochemical pathways, underscores its relevance in synthesizing peptides and studying enzyme-catalyzed reactions. The role of enzymes in achieving high purity and stereoselectivity in the production of L-2-aminobutyric acid is highlighted, demonstrating the potential for biosynthetic applications (Zhu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthetische Zwischenprodukte
Bromessigsäure-2-13C wird häufig als synthetisches Zwischenprodukt in der organischen Chemie verwendet. Seine Einarbeitung in verschiedene molekulare Strukturen ermöglicht die Einführung einer Carbonsäureeinheit, die weiter modifiziert oder zum Aufbau komplexerer Strukturen verwendet werden kann. Diese Verbindung ist besonders wertvoll bei der Synthese markierter Verbindungen für die Verfolgung und Studien .
NMR-Spektroskopie
Aufgrund seiner Isotopenmarkierung mit Kohlenstoff-13 ist this compound ein hervorragendes Reagenz für die Kernmagnetresonanz (NMR)-Spektroskopie. Es liefert ein charakteristisches Signal, das bei der Aufklärung molekularer Strukturen und Dynamik hilft, insbesondere in der Metabolomik und Protein-Ligand-Interaktionsstudien .
Umweltindikatoren
In der Umweltwissenschaft kann this compound als Tracer verwendet werden, um biogeochemische Kreisläufe und die Ausbreitung von Schadstoffen zu untersuchen. Seine stabile Isotopenmarkierung ermöglicht die Verfolgung durch komplexe Umweltsysteme, ohne die natürlichen Prozesse zu verändern .
Pharmazeutische Forschung
Forscher verwenden this compound in der pharmazeutischen Entwicklung, um markierte Analoga von Medikamentenkandidaten zu erstellen. Dies ermöglicht die detaillierte Untersuchung des Arzneimittelstoffwechsels, der Verteilung und der Ausscheidung in präklinischen und klinischen Studien .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie wird diese Verbindung zur Synthese markierter Pestizide und Herbizide verwendet. Die Kohlenstoff-13-Markierung hilft beim Verständnis des Umweltschicksals dieser Chemikalien, einschließlich Abbauwegen und Bodenadsorptionsraten .
Materialwissenschaft
This compound findet Anwendungen in der Materialwissenschaft zur Herstellung von Polymeren und Nanomaterialien mit spezifischer Isotopenmarkierung. Dies hilft bei der Untersuchung von Materialeigenschaften und Abbau unter verschiedenen Bedingungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444597 | |
| Record name | Bromoacetic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64891-77-6 | |
| Record name | Bromoacetic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64891-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Bromoacetic acid-2-13C in this specific synthesis?
A1: Bromoacetic acid-2-13C serves as a specific precursor for introducing a 13C label at a designated position within the final 2,4-diamino-6-methylpteridine molecule []. This strategic labeling allows researchers to track the fate and behavior of specific carbon atoms during subsequent studies involving the molecule, such as metabolic investigations or reaction mechanism elucidations. By incorporating Bromoacetic acid-2-13C, researchers can generate a specifically labelled version of 2,4-diamino-6-methylpteridine, enabling more precise and insightful analyses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)











